molecular formula C16H15N3O6S B2905462 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 942006-64-6

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2905462
CAS No.: 942006-64-6
M. Wt: 377.37
InChI Key: PPOBITXHDUZJFC-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an oxadiazole ring, and a methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps. One common approach is the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride, which is then reacted with 4-methoxybenzenesulfonamide to introduce the sulfonyl group. Subsequent cyclization with hydrazine hydrate forms the oxadiazole ring, followed by amide formation with 3-aminopropanamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Studies have indicated its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Furan-2-carboxylic acid derivatives: These compounds share the furan ring but differ in their functional groups and biological activities.

  • Oxadiazole derivatives: Compounds containing oxadiazole rings with different substituents exhibit varying degrees of biological activity.

  • Sulfonyl-containing compounds: Other molecules with sulfonyl groups, such as sulfonamides, have distinct properties and applications.

Uniqueness: N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide stands out due to its combination of furan, oxadiazole, and methoxyphenylsulfonyl groups, which contribute to its unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S/c1-23-11-4-6-12(7-5-11)26(21,22)10-8-14(20)17-16-19-18-15(25-16)13-3-2-9-24-13/h2-7,9H,8,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOBITXHDUZJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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